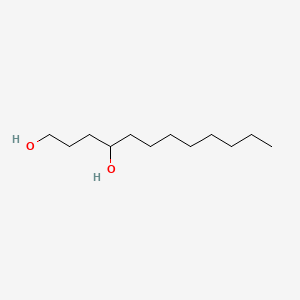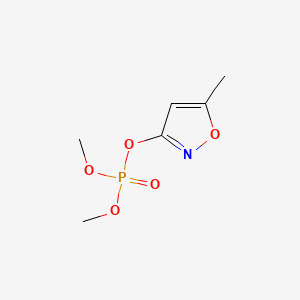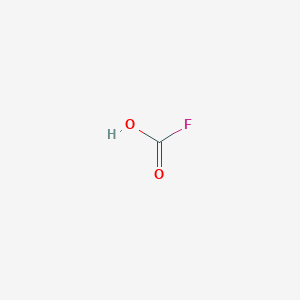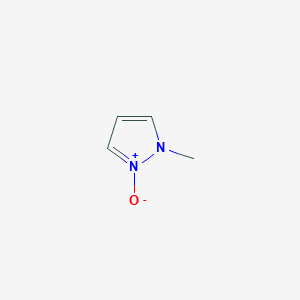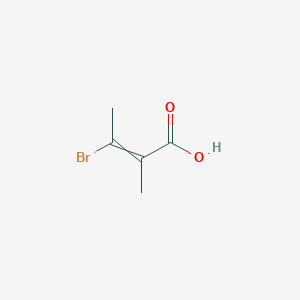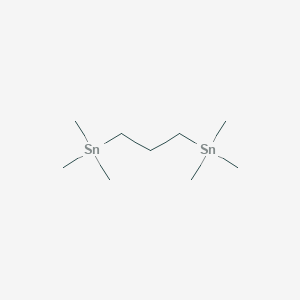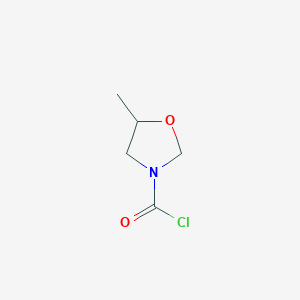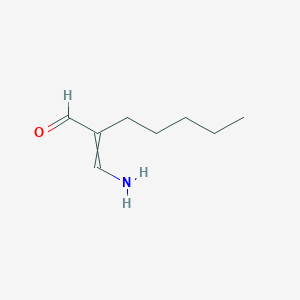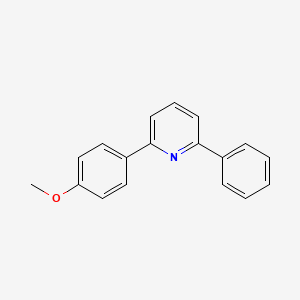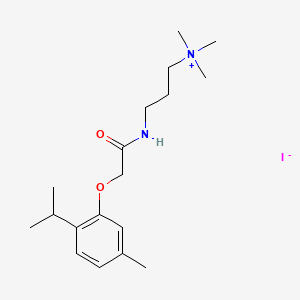
CID 71447132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71447132 is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71447132 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are carefully monitored to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: CID 71447132 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The chemical reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromic acid . Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to structurally modified products.
Scientific Research Applications
CID 71447132 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or marker for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the development of new materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 71447132 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: CID 71447132 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical properties and applications. Examples of similar compounds include those with analogous chemical structures or those that undergo similar types of reactions .
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Compared to similar compounds, this compound may offer advantages such as higher reactivity, greater stability, or enhanced biological activity.
Properties
CAS No. |
37191-24-5 |
|---|---|
Molecular Formula |
CaCd6 |
Molecular Weight |
714.6 g/mol |
InChI |
InChI=1S/Ca.6Cd |
InChI Key |
MECMHOTUGPZMJE-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
